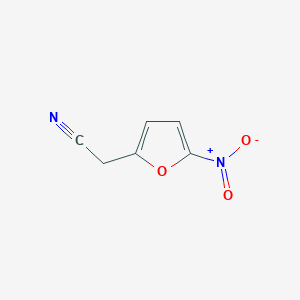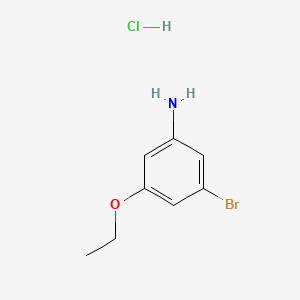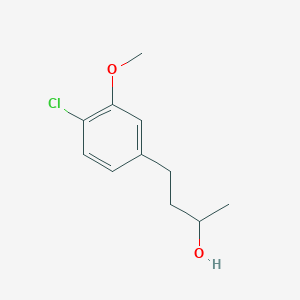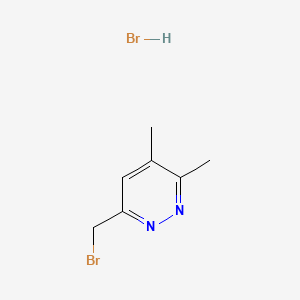
Octyl 2-(2-chlorothiophen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-(2-chlorothiophen-3-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group attached to the acetate moiety, which is further connected to a 2-chlorothiophen-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(2-chlorothiophen-3-yl)acetate typically involves the esterification of 2-(2-chlorothiophen-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as follows:
2-(2-chlorothiophen-3-yl)acetic acid+octanol→Octyl 2-(2-chlorothiophen-3-yl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octyl 2-(2-chlorothiophen-3-yl)acetate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(2-chlorothiophen-3-yl)acetic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 2-(2-chlorothiophen-3-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit antimicrobial or anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of Octyl 2-(2-chlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Octyl acetate: An ester formed from octanol and acetic acid, commonly used in flavors and fragrances.
2-(2-chlorothiophen-3-yl)acetic acid: The parent acid of the ester, used in organic synthesis.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Uniqueness: Octyl 2-(2-chlorothiophen-3-yl)acetate stands out due to the presence of both the octyl and chlorothiophenyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C14H21ClO2S |
|---|---|
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
octyl 2-(2-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C14H21ClO2S/c1-2-3-4-5-6-7-9-17-13(16)11-12-8-10-18-14(12)15/h8,10H,2-7,9,11H2,1H3 |
Clave InChI |
FGGOQOZPTSYWHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CC1=C(SC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)










